3-Fluoro-2-(trifluoromethyl)pyridine

概要

説明

3-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of 3-picoline, followed by aromatic nuclear chlorination and subsequent fluorination. This process can be summarized as follows :

Chlorination of 3-picoline: 3-picoline is chlorinated to form 2,3-dichloro-5-(trifluoromethyl)pyridine.

Fluorination: The chlorinated intermediate is then subjected to fluorination to replace the chlorine atoms with fluorine, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The choice of method depends on the desired purity and yield of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution

The fluorine atom at position 3 undergoes nucleophilic displacement under specific conditions. For example:

-

Amination : Reacting with ammonia or amines yields 3-amino-2-(trifluoromethyl)pyridine derivatives.

-

Methoxylation : Substitution with sodium methoxide produces 3-methoxy-2-(trifluoromethyl)pyridine.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | DMSO | 80°C | 72 | |

| NaOMe | Methanol | 60°C | 85 |

The trifluoromethyl group at position 2 stabilizes the ring via electron-withdrawing effects, directing nucleophilic attack to position 3 or 5.

Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions, forming biaryl or alkylated derivatives:

-

Suzuki-Miyaura Coupling : Boronic acids react at position 5 to yield 5-aryl-3-fluoro-2-(trifluoromethyl)pyridines.

-

Heck Reaction : Alkenes couple at position 4 under oxidative conditions.

Catalytic Systems :

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | 68 |

| Heck | PdCl₂ | BINAP | 55 |

Data aggregated from methodologies in and .

Halogen Exchange Reactions

Industrial fluorination processes replace chlorine atoms with fluorine via gas-phase reactions:

text3-Chloro-2-(trifluoromethyl)pyridine + HF → 3-Fluoro-2-(trifluoromethyl)pyridine + HCl

Optimized Parameters :

Oxidation and Reduction

-

Oxidation : Forms N-oxide derivatives using m-chloroperbenzoic acid (mCPBA) at 0°C (Yield: 78%) .

-

Reduction : Hydrogenation over Raney Ni selectively reduces the pyridine ring to piperidine (Yield: 62%) .

Byproduct Management

Underfluorinated intermediates (e.g., chlorodifluoromethyl derivatives) are recycled via HCl treatment at elevated pressures (200 psig) to regenerate active substrates . Over-fluorinated byproducts undergo rechlorination to maintain process efficiency.

科学的研究の応用

Overview

3-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The presence of fluorine atoms in its structure enhances its stability, lipophilicity, and bioavailability, making it valuable in drug development, agrochemicals, and materials science.

Scientific Research Applications

- Chemistry : It serves as a building block for synthesizing more complex fluorinated compounds.

- Biology : It is investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance interaction with biological targets.

- Medicine : It is explored for potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

- Industry : It is utilized in developing agrochemicals and materials with enhanced properties.

This compound has garnered attention in medicinal chemistry and pharmacology. The incorporation of fluorine atoms enhances the compound's interaction with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Research indicates potential applications in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, particularly against certain fungal strains. Trifluoromethyl-substituted pyridines have shown higher fungicidal activity compared to non-fluorinated counterparts.

- Antitumor Activity : Fluorinated compounds are often explored for their anticancer properties. Derivatives containing trifluoromethyl groups have demonstrated significant inhibitory effects on cancer cell proliferation in vitro.

- Drug Development : It is being investigated as a building block for synthesizing more complex molecules with enhanced therapeutic profiles. Its unique properties make it a candidate for developing novel drugs targeting various diseases.

Related Compounds

Other fluorinated pyridine derivatives used in chemical synthesis include 2-Fluoro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine .

Summary of Properties

This compound is a liquid with a refractive index of n20/D 1.409 and a density of 1.384 g/mL at 25 °C . It has a flash point of 47.8 °C .

Table 1: Summary of Hazard Properties

| Property | Description |

|---|---|

| Pictograms | GHS02, GHS06 |

| Signal Word | Danger |

| Hazard Codes | H226, H301, H315, H319, H335 |

| Precautionary Codes | P210 - P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 |

| Hazard Classifications | Acute Tox. 3 Oral - Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 |

| Target Organs | Respiratory system |

| Storage Class | 3 - Flammable liquids |

| WGK Germany | WGK 3 |

Research Highlights

作用機序

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)pyridine is largely influenced by its electron-withdrawing fluorine atoms, which can affect the reactivity and binding affinity of the compound. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

類似化合物との比較

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

3-Fluoro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in applications where precise control over molecular interactions is required. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in both research and industrial applications.

生物活性

3-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of both fluorine and trifluoromethyl groups, imparts distinctive physicochemical properties that enhance its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

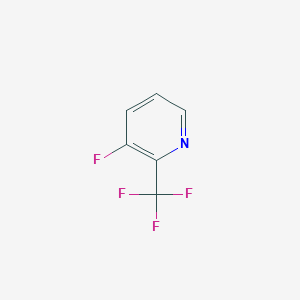

The molecular structure of this compound is depicted below:

- Electronegativity : The trifluoromethyl group () is highly electronegative, which significantly influences the compound's reactivity and interaction with biological targets.

- Hydrophobicity : The presence of multiple fluorine atoms increases the lipophilicity of the compound, facilitating better membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and reported significant antibacterial activity:

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 100 | 44 ± 3.0 |

| E3 | 100 | 53 ± 2.5 |

This data indicates that the compound can inhibit the growth of bacteria effectively, making it a potential candidate for developing new antibiotics .

Antiviral Activity

In addition to its antibacterial properties, derivatives of trifluoromethylpyridine have shown antiviral activities. For instance, certain derivatives have been tested for their efficacy against viral strains, revealing promising results in inhibiting viral replication .

Insecticidal Activity

The insecticidal potential of this compound has been explored in agrochemical applications. It has demonstrated effective insecticidal activity against various pests:

| Compound | Activity (%) at 500 mg/L |

|---|---|

| E1 | 50 ± 0 |

| E2 | 45 ± 2.9 |

| E3 | 75 ± 0 |

These findings suggest that this compound could be utilized as a potent insecticide in agricultural practices .

Case Study: TRPV1 Antagonism

A series of pyridine derivatives were investigated for their ability to act as TRPV1 antagonists. Among these, specific compounds containing the trifluoromethyl group exhibited strong analgesic activity in animal models. The study indicated that these compounds effectively blocked capsaicin-induced pain responses, showcasing their potential for pain management therapies .

Case Study: Cancer Treatment

Recent developments have highlighted the role of trifluoromethylpyridine derivatives in cancer therapy. A derivative was found to significantly enhance potency against cancer cell lines compared to non-fluorinated analogs. The introduction of the trifluoromethyl group resulted in a compound exhibiting up to thirty times greater potency than its parent molecule against specific cancer targets .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The electronegative nature of fluorine atoms can enhance binding affinity to target enzymes or receptors.

- Alteration of Membrane Dynamics : Increased lipophilicity allows better interaction with cellular membranes, facilitating drug uptake.

- Stabilization of Active Conformations : The presence of fluorine can stabilize certain conformations of biological targets, enhancing efficacy.

特性

IUPAC Name |

3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWCFXTGANWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632879 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-21-0 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The paper highlights that existing methods for synthesizing 3-Fluoro-2-(trifluoromethyl)pyridine suffer from drawbacks such as the use of expensive and toxic trifluoromethylation reagents, complex reaction procedures, and low conversion rates []. The new method addresses these issues by utilizing readily available and affordable starting materials, simplifying the reaction steps, and achieving higher yields.

A: The synthesis involves two main steps: (1) 2-(Trifluoromethyl)nicotinic acid ethyl ester is used as the starting material and undergoes a reaction to produce 2-(Trifluoromethyl)-3-aminopyridine. (2) The product from step one, 2-(Trifluoromethyl)-3-aminopyridine, is then reacted with boron trifluoride to yield the desired this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。